REACTION_CXSMILES
|
[N:1]1O[C:3]([O-])=[C:4]2[CH2:8][CH2:7][CH2:6][N+:5]=12.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])C#C.[C:17]1(C)C(C)=CC=CC=1>>[N:1]1[N:5]2[CH2:6][CH2:7][CH2:8][C:4]2=[C:3]([C:10]([O:14][CH2:15][CH3:16])=[O:13])[CH:17]=1
|
Name
|
|
Quantity
|
355.4 mg
|
Type
|
reactant
|
Smiles
|
N=1OC(=C2[N+]1CCC2)[O-]
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (0-100% EtOAc in Heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N2C(=C(C1)C(=O)OCC)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |